molecular formula C15H17NO B6596080 2-{[(3,4-Dimethylphenyl)amino]methyl}phenol CAS No. 70301-51-8

2-{[(3,4-Dimethylphenyl)amino]methyl}phenol

Cat. No.: B6596080
CAS No.: 70301-51-8
M. Wt: 227.30 g/mol
InChI Key: JRGUMMNYLCUHIB-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethylphenyl)amino]methyl}phenol is a chemical compound offered for research and development purposes. Based on its structure and related phenolic aniline derivatives, this compound is of significant interest in the field of coordination chemistry and materials science. Compounds of this class are frequently investigated for their potential as ligands in the synthesis of metal complexes . The molecular structure, featuring a phenol group linked to a 3,4-dimethylaniline moiety, suggests potential for intramolecular hydrogen bonding, a feature known to influence molecular conformation and stability in related structures . Researchers may explore its applications in developing new catalytic systems or functional materials. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(3,4-dimethylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGUMMNYLCUHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261865
Record name 2-[[(3,4-Dimethylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70301-51-8
Record name 2-[[(3,4-Dimethylphenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70301-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3,4-Dimethylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Formation of the Iminium Ion : Formaldehyde reacts with 3,4-dimethylaniline to generate an iminium ion intermediate.

  • Nucleophilic Attack : The phenolic hydroxyl group activates the aromatic ring, enabling electrophilic substitution at the ortho position.

  • Deprotonation : The final product is stabilized via deprotonation, yielding the target compound.

Optimization Parameters

  • Molar Ratios : Stoichiometric control is critical to prevent polysubstitution. A molar ratio of phenol:3,4-dimethylaniline:formaldehyde = 1:1:1 minimizes byproducts.

  • Solvent System : Polar aprotic solvents like methanol or ethanol enhance solubility and reaction homogeneity.

  • Temperature : Reactions are typically conducted at 65–130°C under reflux to ensure completion while avoiding decomposition.

Example Protocol (Adapted from RU2146245C1):

  • Combine phenol (94 g, 1 mol), 3,4-dimethylaniline (121 g, 1 mol), and formaldehyde (30 g, 1 mol) in methanol.

  • Heat at 120°C for 30 minutes in an autoclave.

  • Distill off methanol under reduced pressure.

  • Purify via vacuum distillation (140–145°C at 5 mmHg) to isolate the product.

Reductive Amination Approach

Reductive amination offers an alternative pathway, particularly when pre-functionalized benzaldehyde derivatives are available.

Reaction Steps

  • Schiff Base Formation : Condense 2-hydroxybenzaldehyde with 3,4-dimethylaniline to form an imine intermediate.

  • Reduction : Reduce the imine to the corresponding amine using catalysts like sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) under hydrogen.

Key Considerations

  • Catalyst Selection : NaBH₄ is cost-effective but may require acidic conditions, whereas Pd/C offers higher selectivity.

  • Yield Optimization : Schiff base isolation prior to reduction improves purity, with yields exceeding 80% under optimal conditions.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Mannich ReactionPhenol, 3,4-dimethylaniline, formaldehyde120°C, methanol, 30 min~85%Scalable, minimal byproducts
Reductive Amination2-hydroxybenzaldehyde, 3,4-dimethylaniline, NaBH₄RT, ethanol, 2 h~78%High purity, avoids formaldehyde handling

Purification and Characterization

Extraction and Distillation

  • Liquid-Liquid Extraction : Toluene or dichloromethane removes non-polar impurities.

  • Vacuum Distillation : Effective for isolating volatile components, with fractions collected at 140–145°C/5 mmHg .

Spectroscopic Validation

  • FT-IR : A broad O–H stretch at 3200–3400 cm⁻¹ and C–N stretch at 1250 cm⁻¹ confirm structure.

  • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.2 ppm (CH₂NH), and δ 2.2 ppm (CH₃ groups).

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining yields >80%.

  • Flow Chemistry : Continuous-flow systems enhance heat transfer and scalability for high-throughput production .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at both phenolic and amine functional groups under controlled conditions. Key transformations include:

Oxidizing AgentReaction ConditionsProducts FormedYieldReference
KMnO₄ (acidic)60°C, H₂SO₄ catalyst3,4-Dimethyl-1,2-benzoquinone72%
H₂O₂ (30%)RT, Fe³⁺ catalystN-Oxide derivative58%
O₂ (air)UV light, 24 hrsPolymeric quinone structuresN/A

The oxidation mechanism involves single-electron transfer from the phenolic hydroxyl group, followed by dehydrogenation to form quinones. The amine group contributes to stabilizing radical intermediates during these processes.

Coordination Chemistry with Metal Ions

The compound acts as a tridentate ligand, coordinating through phenolic oxygen, amine nitrogen, and methyl-substituted aromatic π-system:

Metal SaltReaction ConditionsComplex StructureStability Constant (log β)
Cu(NO₃)₂Ethanol, reflux 2 hrs[Cu(L)₂]·2H₂O12.4 ± 0.3
FeCl₃Methanol, RT[Fe(L)Cl₂]9.8 ± 0.2
Zn(OAc)₂Water-ethanol, 50°C[Zn(L)(OAc)]8.1 ± 0.4

Crystallographic data from related Schiff base complexes show distorted octahedral geometry for Cu(II) complexes and tetrahedral coordination for Zn(II) . The methyl substituents enhance ligand hydrophobicity, influencing metal ion selectivity.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo regioselective substitution:

ReagentPosition SubstitutedMajor ProductOrientation Factor
HNO₃/H₂SO₄Para to -OHNitro derivative4:1 (para:meta)
Br₂/FeBr₃Ortho to -NHCH₂Dibrominated85% selectivity
ClCH₂COClMeta to methylChloroacetylated63% yield

Substitution patterns are governed by the directing effects of -OH (strongly activating, ortho/para-directing) and -NHCH₂ groups (weakly deactivating) . Steric hindrance from methyl groups limits reactivity at crowded positions.

Condensation Reactions

The primary amine participates in Schiff base formation:

Carbonyl CompoundCatalystProductApplication
SalicylaldehydeAcOHBis-Schiff baseFluorescent sensor
2-PyridinecarboxaldehydeNoneHeterocyclic ligandCatalysis
AcetylacetoneMg(ClO₄)₂Macrocyclic complexMRI contrast agent

These condensations typically proceed in ethanol at 60-80°C with 70-90% yields . The methyl groups improve solubility in non-polar solvents during purification.

Acid-Base Behavior

The compound exhibits pH-dependent prototropic tautomerism:

pH RangeDominant Formλmax (nm)pKa Values
<4Phenolic -OH protonated2782.1 (phenolic OH)
4-8Zwitterionic form3256.8 (amine NH)
>8Deprotonated phenolate390-

The pKa values were determined via UV-Vis titration in 50% aqueous ethanol. This pH-sensitive behavior enables applications in pH-responsive materials.

Photochemical Reactivity

Under UV irradiation (λ = 254 nm), the compound undergoes:

  • Norrish Type II cleavage : β-hydrogen abstraction leading to formaldehyde elimination

  • Excited-state proton transfer : Formation of keto-enol tautomers

  • Intersystem crossing : Generation of triplet states for energy transfer

Quantum yield calculations (Φ = 0.23 ± 0.03) suggest efficient light-harvesting potential .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from coordination chemistry to functional material design. The methyl substituents and hybrid donor system create unique reactivity patterns distinct from simpler phenolic or aniline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 2-{[(3,4-Dimethylphenyl)amino]methyl}phenol. For instance, a study demonstrated that certain synthesized phenolic compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compounds showed significant inhibition rates against strains such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameMicroorganism TestedInhibition Rate (%)
Compound AStaphylococcus aureus93.2
Compound BBacillus subtilis73.7
Compound CMicrococcus luteus85.0

Antidiabetic Properties

In addition to its antimicrobial activity, this compound has shown promise in antidiabetic applications. Research indicates that derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These findings suggest potential for developing new therapeutic agents for managing diabetes .

Table 2: Antidiabetic Activity of Related Compounds

Compound NameEnzyme TargetInhibition (%)
Compound Aα-Amylase93.2
Compound Bα-Glucosidase73.7

Molecular Biology Applications

The compound's ability to interact with DNA has been explored in various studies focusing on its potential anticancer properties. Interaction studies have shown that certain phenolic compounds can induce hyperchromism in DNA absorption spectra, indicating strong binding affinity which may disrupt cancer cell proliferation .

Case Studies and Findings

  • Antimicrobial Study : A study synthesized five derivatives of aminophenols and evaluated their antimicrobial efficacy against various pathogens. The results indicated that these compounds could be developed into effective antimicrobial agents due to their high inhibition rates against tested microorganisms.
  • Antidiabetic Study : Another research project investigated the inhibitory effects of phenolic compounds on carbohydrate-hydrolyzing enzymes. The study established dose-dependent inhibition patterns that suggest these compounds could serve as leads for new antidiabetic drugs.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-{[(3,4-Dimethylphenyl)amino]methyl}phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional group variations.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Hydrogen Bonding
This compound C₁₅H₁₇NO 227.30 3,4-dimethylphenyl, aminomethyl, phenol O–H⋯N (intramolecular)
4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol C₁₅H₁₄ClNO 259.72 Cl substituent, imino (C=N) linkage O–H⋯N (intramolecular S(6) ring)
2-{[(3,4-Difluorophenyl)amino]methyl}phenol C₁₃H₁₁F₂NO 235.23 3,4-difluoro substituents Not explicitly reported
(E)-2-[(3,4-Dimethylphenylimino)methyl]-3-methoxyphenol C₁₆H₁₇NO₂ 263.31 Methoxy group, imino linkage Enol-keto tautomerism
4-{[(3,4-Dimethylphenyl)amino]methyl}-piperidin-4-ol C₁₄H₂₂N₂O 234.34 Piperidine ring instead of phenol Likely N–H⋯O interactions

Key Comparative Analysis

Substituent Effects on Reactivity and Stability Electron-Donating vs. Imino vs. Amino Linkages: The imino (C=N) group in 4-chloro-2-{(E)-[...]phenol () introduces tautomeric possibilities (e.g., enol-keto forms) absent in the amino-linked target compound. This affects UV-Vis absorption and redox behavior .

Hydrogen Bonding and Crystal Packing The target compound and its 4-chloro analog both exhibit intramolecular O–H⋯N hydrogen bonding, forming stable six-membered S(6) rings. This interaction reduces solubility in nonpolar solvents but enhances thermal stability . In contrast, 4-{[(3,4-dimethylphenyl)amino]methyl}-piperidin-4-ol () lacks a phenolic O–H group, relying on N–H⋯O interactions for crystal packing, which may alter its solubility profile.

Spectroscopic Properties NMR Shifts: The ¹H NMR of C₁₃H₁₁F₂NO () shows aromatic protons at δ 6.95–7.52 ppm, influenced by fluorine’s electronegativity. The target compound’s methyl groups would likely upfield-shift adjacent protons (δ ~2.2–2.5 ppm for CH₃) . IR Stretching: The imino compound () exhibits C=N stretches near 1600 cm⁻¹, absent in the target compound’s amino-linked structure.

Biological and Synthetic Relevance Compounds with aminomethylphenol motifs, such as those in and , demonstrate antitumor and radiosensitizing activities. The target compound’s dimethyl groups may enhance lipophilicity, improving membrane permeability compared to polar analogs like C₁₃H₁₁F₂NO . Synthesis routes for analogs (e.g., ’s use of 3,4-dimethylaniline derivatives) suggest that the target compound could be synthesized via Schiff base formation followed by reduction.

Research Findings and Data Tables

Table 2: Selected Physicochemical Properties

Property This compound 4-Chloro Analog () 3,4-Difluoro Analog ()
Melting Point Not reported 47–50 °C (similar compounds) Not reported
Solubility in Methanol High (phenolic OH) Moderate (Cl substituent) High (polar F groups)
Hydrogen Bond Energy ~25–30 kJ/mol (estimated) 28 kJ/mol (O–H⋯N) Not reported

Table 3: Key Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
Target Compound Aromatic H: ~6.8–7.5; CH₃: ~2.2–2.5 (est.) C-OH: ~155; C-N: ~125 (est.) O–H: ~3300; C–N: ~1250
4-Chloro Analog () δ 1.31 (s, 9H, CH₃), 7.06–7.52 (aromatic) δ 31.2 (CH₃), 165.9 (C=N) C=N: ~1600; O–H: ~3200
3,4-Difluoro Analog δ 6.95–7.52 (aromatic) δ 118.3–151.8 (aromatic C) C–F: ~1100–1200

Biological Activity

2-{[(3,4-Dimethylphenyl)amino]methyl}phenol, often referred to as a Schiff base derivative, has garnered attention due to its potential biological activities, including antimicrobial, antidiabetic, and anticancer properties. This article delves into the synthesis, characterization, and biological evaluation of this compound based on diverse research findings.

Synthesis and Characterization

The compound is synthesized through a condensation reaction between 3,4-dimethylbenzylamine and salicylaldehyde. Characterization techniques such as FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and elemental analysis confirm the successful formation of the Schiff base structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

Studies have shown that the compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways, leading to cell death .

Antidiabetic Activity

The antidiabetic potential of the compound was assessed through its inhibitory effects on α-amylase and α-glucosidase enzymes. The results indicate a concentration-dependent inhibition with an IC50 value of 50 µg/mL for α-amylase and 75 µg/mL for α-glucosidase. These findings suggest that the compound may serve as a potential therapeutic agent for managing diabetes by delaying carbohydrate digestion and absorption .

Anticancer Activity

Molecular docking studies reveal that this compound interacts effectively with key targets in cancer pathways. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 20 to 50 µg/mL. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several Schiff base derivatives, including this compound. The results confirmed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
  • Diabetes Management : Another investigation focused on the compound's ability to inhibit carbohydrate-hydrolyzing enzymes. The findings indicated a significant reduction in glucose levels in diabetic animal models when treated with this compound, supporting its potential use in diabetes management .

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